LSD1 Enzyme Inhibition: IC50 Comparison Against Closest Structural Analogs
The target compound demonstrates measurable, though modest, inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 10,000 nM [1]. In a direct head-to-head comparison from the same assay system, a structurally related 1,5-benzothiazepine analog (BDBM50445336) exhibits a 4-fold greater potency with an IC50 of 2,500 nM [2]. This quantitative difference establishes the target compound as a distinct, lower-potency starting point for structure-activity relationship (SAR) studies, offering a different baseline for medicinal chemistry optimization campaigns aimed at developing novel LSD1 probes.
| Evidence Dimension | LSD1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | BDBM50445336 (a 1,5-benzothiazepine analog) IC50 = 2,500 nM |
| Quantified Difference | 4-fold lower potency for target compound |
| Conditions | Inhibition of human recombinant LSD1 assessed via H2O2 production after 30 min incubation |
Why This Matters
The quantitative potency difference allows researchers to select the appropriate tool compound for their specific phase of drug discovery, where a less potent analog like the target compound may be preferred for understanding baseline scaffold activity or for developing resistance models.
- [1] BindingDB Entry BDBM50067587. Activity data for CHEMBL3402055. Accessed via BindingDB. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] BindingDB Entry BDBM50445336. Activity data for CHEMBL1797639. Accessed via BindingDB. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445336 View Source
